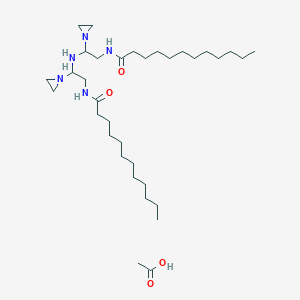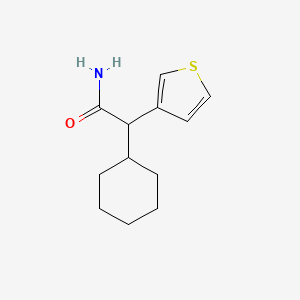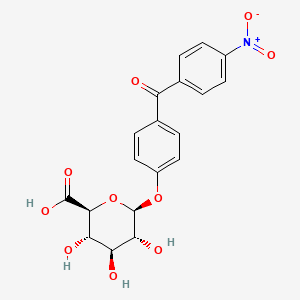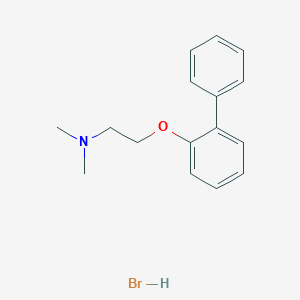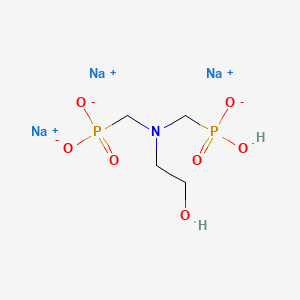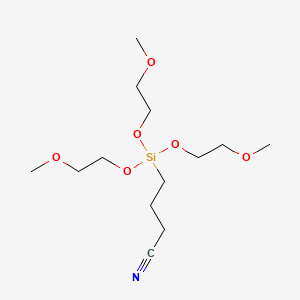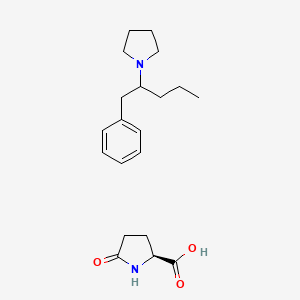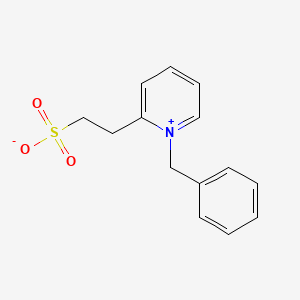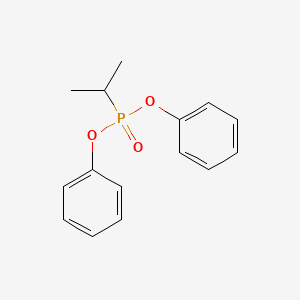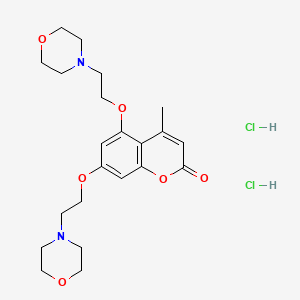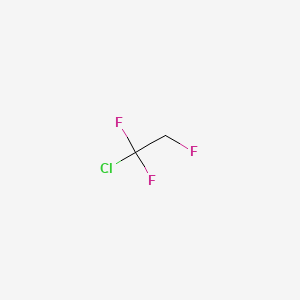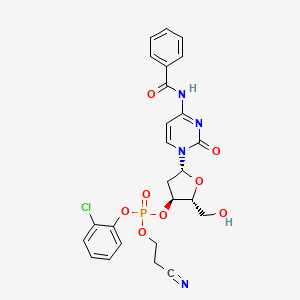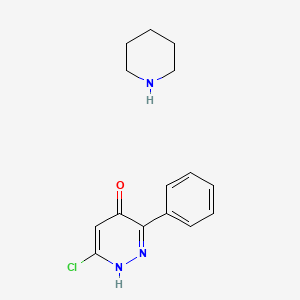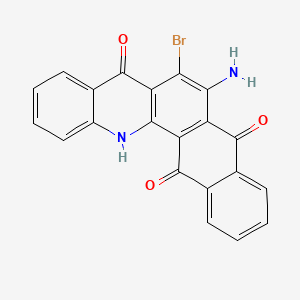
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Amination: Introduction of an amino group.
Cyclization: Formation of the acridine core through cyclization reactions.
Oxidation: Introduction of the trione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Antimicrobial Activity: Acridine derivatives are known for their antimicrobial properties.
DNA Intercalation: Potential use in studying DNA interactions due to its planar structure.
Medicine
Anticancer Agents: Some acridine derivatives have shown promise as anticancer agents.
Antiviral Agents: Potential use in antiviral drug development.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Material Science:
Mecanismo De Acción
The mechanism of action of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione would depend on its specific application. For example:
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione’s uniqueness might lie in its specific substituents and functional groups, which could confer unique biological activities or chemical properties compared to other acridine derivatives.
Propiedades
Número CAS |
77061-50-8 |
|---|---|
Fórmula molecular |
C21H11BrN2O3 |
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
6-amino-7-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11BrN2O3/c22-16-15-18(24-12-8-4-3-7-11(12)21(15)27)14-13(17(16)23)19(25)9-5-1-2-6-10(9)20(14)26/h1-8H,23H2,(H,24,27) |
Clave InChI |
CGUVQSVASMLCTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C(=C3N)Br)C(=O)C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


